molecular formula C17H15Cl2NO B11429085 4-(2,3-dichlorophenyl)-5,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(2,3-dichlorophenyl)-5,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11429085
M. Wt: 320.2 g/mol
InChI Key: VTEMSRZVHNEYAY-UHFFFAOYSA-N
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Description

4-(2,3-dichlorophenyl)-5,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone class This compound is characterized by the presence of a dichlorophenyl group and two methyl groups attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dichlorophenyl)-5,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 2,3-dichlorobenzene as the starting material.

    Methylation: The final step involves the methylation of the quinolinone core at the 5 and 7 positions using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dichlorophenyl)-5,7-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinoline structure.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinolinone derivatives.

Scientific Research Applications

4-(2,3-dichlorophenyl)-5,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as an antipsychotic agent due to its structural similarity to known antipsychotic drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorophenyl)-5,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. It is believed to act on dopamine and serotonin receptors, similar to other quinolinone derivatives. This interaction modulates neurotransmitter activity, which may contribute to its potential antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

    Aripiprazole: A well-known antipsychotic drug with a similar quinolinone structure.

    Quetiapine: Another antipsychotic with structural similarities.

    Clozapine: Shares some structural features with the quinolinone core.

Uniqueness

4-(2,3-dichlorophenyl)-5,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the dichlorophenyl group and the specific positions of the methyl groups, which may influence its pharmacological properties and receptor binding affinity.

Properties

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-5,7-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C17H15Cl2NO/c1-9-6-10(2)16-12(8-15(21)20-14(16)7-9)11-4-3-5-13(18)17(11)19/h3-7,12H,8H2,1-2H3,(H,20,21)

InChI Key

VTEMSRZVHNEYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(CC(=O)NC2=C1)C3=C(C(=CC=C3)Cl)Cl)C

Origin of Product

United States

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